molecular formula C14H10O2Se2 B12523652 4,4'-Diselanediyldibenzaldehyde

4,4'-Diselanediyldibenzaldehyde

Cat. No.: B12523652
M. Wt: 368.2 g/mol
InChI Key: PDDBQXDKPVQJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Diselanediyldibenzaldehyde: is an organic compound characterized by the presence of two benzaldehyde groups connected by a diselenium bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diselanediyldibenzaldehyde typically involves the copolymerization of 4,4’-diselanediyldibenzaldehyde with other compounds. One common method is the Schiff base reaction, where 4,4’-diselanediyldibenzaldehyde is reacted with 5,10,15,20-(tetra-4-aminophenyl)-porphyrin in the presence of acetic acid as a catalyst . This reaction forms a covalent organic framework (COF) with dynamic diselenium and imine bonds.

Industrial Production Methods: While specific industrial production methods for 4,4’-Diselanediyldibenzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the Schiff base reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diselanediyldibenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides and other selenium-containing products.

    Reduction: Reduction reactions can break the Se-Se bonds, leading to the formation of selenol groups.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the aldehyde groups under mild conditions.

Major Products:

    Oxidation: Diselenides and other selenium oxides.

    Reduction: Selenol-containing compounds.

    Substitution: Schiff bases and other substituted benzaldehyde derivatives.

Scientific Research Applications

4,4’-Diselanediyldibenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4,4’-Dithiodibenzaldehyde: Similar structure but with sulfur instead of selenium.

    4,4’-Dioxodibenzaldehyde: Contains oxygen bridges instead of selenium.

    4,4’-Dinitrodibenzaldehyde: Contains nitro groups instead of selenium.

Uniqueness: 4,4’-Diselanediyldibenzaldehyde is unique due to its diselenium bridge, which imparts distinct chemical reactivity and responsiveness to environmental stimuli. This makes it particularly valuable in applications requiring controlled release and specific reactivity, such as in drug delivery and advanced material synthesis .

Properties

Molecular Formula

C14H10O2Se2

Molecular Weight

368.2 g/mol

IUPAC Name

4-[(4-formylphenyl)diselanyl]benzaldehyde

InChI

InChI=1S/C14H10O2Se2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-10H

InChI Key

PDDBQXDKPVQJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)[Se][Se]C2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.